molecular formula C25H23N7O4 B1242197 STL427944

STL427944

Cat. No.: B1242197
M. Wt: 485.5 g/mol
InChI Key: GJSQVQUKCXYAMW-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STL427944 is a potent and selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is an oncogene and a master regulator of chemoresistance in multiple cancers. This compound has shown potential in overcoming tumor chemoresistance and improving the efficacy of conventional cancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STL427944 involves a series of organic reactions, including nucleophilic substitution and cyclization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a multi-step process involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure high purity and yield. The production process involves rigorous quality control measures to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

STL427944 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities. These products are often studied to understand the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

STL427944 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

STL427944 exerts its effects by selectively suppressing FOXM1. The compound induces the relocalization of nuclear FOXM1 protein to the cytoplasm, where it is subsequently degraded by autophagosomes. This autophagy-dependent degradation of FOXM1 leads to increased sensitivity of cancer cells to conventional chemotherapeutic agents. The high selectivity of this compound towards the FOXM1 pathway makes it a promising candidate for overcoming tumor chemoresistance .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H23N7O4

Molecular Weight

485.5 g/mol

IUPAC Name

[3-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C25H23N7O4/c33-22(21-10-5-13-35-21)36-20-9-4-6-18(16-20)17-26-31-24-28-23(27-19-7-2-1-3-8-19)29-25(30-24)32-11-14-34-15-12-32/h1-10,13,16-17H,11-12,14-15H2,(H2,27,28,29,30,31)/b26-17+

InChI Key

GJSQVQUKCXYAMW-YZSQISJMSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STL427944
Reactant of Route 2
Reactant of Route 2
STL427944
Reactant of Route 3
Reactant of Route 3
STL427944
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
STL427944
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
STL427944
Reactant of Route 6
Reactant of Route 6
STL427944

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.